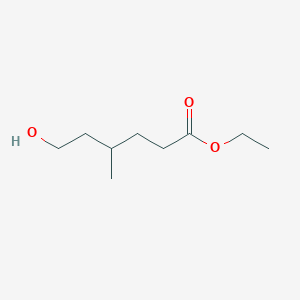

Ethyl 6-hydroxy-4-methylhexanoate

CAS No.:

Cat. No.: VC18090389

Molecular Formula: C9H18O3

Molecular Weight: 174.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H18O3 |

|---|---|

| Molecular Weight | 174.24 g/mol |

| IUPAC Name | ethyl 6-hydroxy-4-methylhexanoate |

| Standard InChI | InChI=1S/C9H18O3/c1-3-12-9(11)5-4-8(2)6-7-10/h8,10H,3-7H2,1-2H3 |

| Standard InChI Key | RXTHTZIPYPWQRA-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CCC(C)CCO |

Introduction

Chemical Identity

| Property | Value |

|---|---|

| IUPAC Name | Ethyl 6-hydroxy-4-methylhexanoate |

| Molecular Formula | C9H18O3 |

| Molecular Weight | 174.24 g/mol |

| CAS Number | Not explicitly cited |

| Structure | Contains an ester functional group (-COO-) and a hydroxyl (-OH) group |

Ethyl 6-hydroxy-4-methylhexanoate is a derivative of hexanoic acid, where the hydroxyl group and esterification with ethanol result in its unique chemical structure.

Laboratory Synthesis

Ethyl 6-hydroxy-4-methylhexanoate can be synthesized through a standard esterification reaction:

-

Reacting 6-hydroxy-4-methylhexanoic acid with ethanol.

-

Using an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

-

Heating the reaction mixture to remove water and drive the reaction towards completion.

Reaction Equation:

Industrial Production

In industrial settings:

-

Continuous esterification processes are employed.

-

Catalysts such as sulfuric acid or zeolites are used to enhance yield.

-

Post-reaction purification is achieved via distillation or solvent extraction.

Flavor and Fragrance Industry

-

Esters like ethyl 6-hydroxy-4-methylhexanoate are commonly used for their fruity aromas.

-

Potential applications include perfumes, flavor additives in food, and aromatic products.

Organic Synthesis

-

Acts as an intermediate in the synthesis of more complex organic molecules.

-

The hydroxyl group provides additional reactivity for further chemical modifications.

Biochemical Research

-

Esters are often studied for their hydrolysis behavior in enzymatic reactions.

-

Hydrolysis of ethyl 6-hydroxy-4-methylhexanoate yields ethanol and the corresponding carboxylic acid, which may participate in metabolic pathways.

Hydrolysis Mechanism

The compound undergoes hydrolysis under acidic or basic conditions:

-

In acidic hydrolysis, water attacks the carbonyl carbon of the ester group, breaking it into ethanol and the parent acid.

-

In basic hydrolysis (saponification), hydroxide ions facilitate the cleavage of the ester bond.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume